ethyl (2Z)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL (2Z)-2-{1-[CARBAMOYL(CYANO)METHYL]CYCLOHEXYL}-3-HYDROXYBUT-2-ENOATE is a complex organic compound with a unique structure that includes a carbamoyl group, a cyano group, and a hydroxybutenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-{1-[CARBAMOYL(CYANO)METHYL]CYCLOHEXYL}-3-HYDROXYBUT-2-ENOATE typically involves multiple steps, including the formation of enolate ions, alkylation, and subsequent hydrolysis and decarboxylation . The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL (2Z)-2-{1-[CARBAMOYL(CYANO)METHYL]CYCLOHEXYL}-3-HYDROXYBUT-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
ETHYL (2Z)-2-{1-[CARBAMOYL(CYANO)METHYL]CYCLOHEXYL}-3-HYDROXYBUT-2-ENOATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of ETHYL (2Z)-2-{1-[CARBAMOYL(CYANO)METHYL]CYCLOHEXYL}-3-HYDROXYBUT-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ETHYL (2Z)-2-{1-[CARBAMOYL(CYANO)METHYL]CYCLOHEXYL}-3-HYDROXYBUT-2-ENOATE include other carbamoyl and cyano-containing compounds, as well as hydroxybutenoate derivatives .
Uniqueness
The uniqueness of ETHYL (2Z)-2-{1-[CARBAMOYL(CYANO)METHYL]CYCLOHEXYL}-3-HYDROXYBUT-2-ENOATE lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows it to participate in unique chemical reactions and exhibit specific biological activities that may not be observed in similar compounds.
Eigenschaften
Molekularformel |
C15H22N2O4 |
---|---|
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
ethyl (Z)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C15H22N2O4/c1-3-21-14(20)12(10(2)18)15(7-5-4-6-8-15)11(9-16)13(17)19/h11,18H,3-8H2,1-2H3,(H2,17,19)/b12-10+ |
InChI-Schlüssel |
TVDHACHZCHYWBM-ZRDIBKRKSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C(/C)\O)/C1(CCCCC1)C(C#N)C(=O)N |
Kanonische SMILES |
CCOC(=O)C(=C(C)O)C1(CCCCC1)C(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.